N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(16-6-7-18-19(14-16)26-15-25-18)21-8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDBCLNWHGHBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Coupling with benzo[d][1,3]dioxole-5-carboxylic acid: The phenylpiperazine intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity. This can lead to changes in neuronal signaling pathways, which may contribute to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzodioxole Carboxamide Derivatives
Structural and Electronic Properties
Piperazine vs. Alkyl/Aryl Substituents :
The target compound’s 4-phenylpiperazine-ethyl chain likely enhances solubility and CNS penetration compared to alkyl (e.g., S807’s heptan-4-yl) or electron-deficient aryl groups (e.g., IIc’s trifluoromethylphenyl). Piperazine derivatives often exhibit balanced lipophilicity (logP ~2–3), whereas S807’s long alkyl chain increases hydrophobicity (logP >4), favoring flavorant applications over CNS targeting .- Electronic Effects: Substituents like nitro (MDC, ADC) or bromo (BNBC) groups alter electron density, impacting receptor binding. MDC’s lower DFT energy gap (3.54 eV vs.
Pharmacological and Metabolic Profiles
Antidiabetic Activity :
IIc’s trifluoromethyl group enhances metabolic stability and α-amylase inhibition, reducing blood glucose levels by 40–50% in diabetic mice .Umami Flavor Potency :
S807’s bulky alkyl chain facilitates interaction with the umami receptor’s hydrophobic pocket, achieving flavor enhancement at ppm concentrations .Antitumor Mechanism :
BNBC’s bromo-naphthyl group activates the STING pathway, triggering innate immune responses against tumors .Metabolism : S807 undergoes rapid oxidative metabolism by human liver microsomes, suggesting low bioaccumulation risk . Piperazine-containing analogs (e.g., the target compound) may exhibit slower hepatic clearance due to polar tertiary amines.
Biological Activity
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and neuropharmacological effects, supported by case studies and research findings.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety linked to a piperazine derivative, which is known to influence its pharmacological properties. The general structure can be represented as follows:
Anticancer Activity
Recent studies have shown that compounds containing the benzo[d][1,3]dioxole structure exhibit promising anticancer properties. For instance, a study reported that derivatives of benzodioxole demonstrated significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating a moderate level of activity compared to standard chemotherapeutics like Doxorubicin .
Case Study: Hep3B Cell Line
In a specific investigation into the anticancer potential of this compound:
- Compound 2a exhibited the lowest IC50 value among the tested derivatives, suggesting strong cytotoxicity.
- Flow cytometry analysis revealed that compound 2a significantly perturbed the cell cycle progression in Hep3B cells, particularly inhibiting the G2-M phase transition (52.53% in G1 phase post-treatment vs. 65.3% in control) .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that benzodioxole derivatives possess the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase (COX) enzymes.
Neuropharmacological Activity
The piperazine moiety is known for its central nervous system effects. Compounds similar to this compound have been studied for their anxiolytic and antidepressant activities. Structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance receptor affinity and selectivity for serotonin and dopamine receptors .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves coupling the benzo[d][1,3]dioxole-5-carboxamide core with a 4-phenylpiperazine-ethyl moiety via amide bond formation. Key steps include:
- Condensation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM under nitrogen .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm piperazine N–CH peaks at δ 2.5–3.5 ppm and benzodioxole O–CH–O at δ 5.9–6.1 ppm .
- X-ray Crystallography : Resolve bond angles and torsional strain in the piperazine-ethyl linkage .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., CHNO) .
Q. What are the key physicochemical properties influencing its bioavailability?
- Properties :
| Property | Method | Typical Value |
|---|---|---|
| LogP | HPLC retention time | ~3.2 (moderate lipophilicity) |
| Solubility | Shake-flask (pH 7.4) | <50 μM (aqueous) |
| Thermal Stability | DSC | Decomposition >200°C |
- Implications : Low solubility may necessitate prodrug strategies or formulation with cyclodextrins .
Advanced Research Questions
Q. How can researchers design experiments to elucidate its mechanism of action?
- Target Identification :
- Receptor Binding Assays : Screen against dopamine D/D and serotonin 5-HT receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., -spiperone) .
- Enzyme Inhibition : Test MAO-A/B inhibition via fluorometric assays (IC determination) .
- Pathway Analysis : Use RNA-seq or phosphoproteomics in cell lines (e.g., SH-SY5Y for neuroactivity) to identify downstream signaling cascades .
Q. How should contradictory data on receptor binding affinities be resolved?
- Strategies :
- Comparative Molecular Docking : Model interactions using crystal structures of D (PDB: 6CM4) to assess steric/electronic effects of the benzodioxole moiety .
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to distinguish agonist vs. antagonist behavior .
- Case Study : If conflicting Ki values arise (e.g., D: 10 nM vs. 100 nM), validate using orthogonal methods like BRET or SPR .
Q. What methodologies are recommended for assessing metabolic stability?
- In Vitro :
- Liver Microsomes : Incubate with human/rat microsomes + NADPH; quantify parent compound via LC-MS/MS. Look for O-demethylation of benzodioxole (common metabolic pathway) .
- In Vivo :
- Pharmacokinetics in Rodents : Administer IV/PO doses; calculate AUC, t, and bioavailability. Expect high first-pass metabolism due to piperazine N-oxidation .
Data Analysis & Validation
Q. How can researchers differentiate artifact signals from true bioactivity in high-throughput screens?
- Controls :
- Counter-Screens : Test against unrelated targets (e.g., kinases) to rule out promiscuity .
- Cytotoxicity Assays : Use MTT/WST-1 to ensure activity is not due to cell death (IC > 50 μM acceptable) .
- Statistical Rigor : Apply Z’-factor >0.5 for assay quality and replicate experiments (n ≥ 3) .
Q. What computational tools can predict structure-activity relationships (SAR) for derivatives?
- Software :
- QSAR : Utilize MOE or Schrodinger to correlate substituent effects (e.g., piperazine N-alkylation) with logP/binding energy .
- MD Simulations : Assess conformational flexibility of the ethyl linker (e.g., gromacs/AMBER) .
- Case Example : Methylation at the piperazine N-atom may enhance D affinity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
